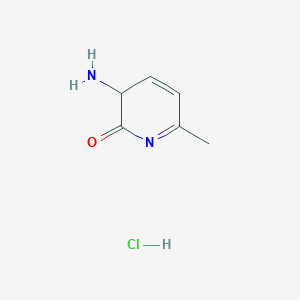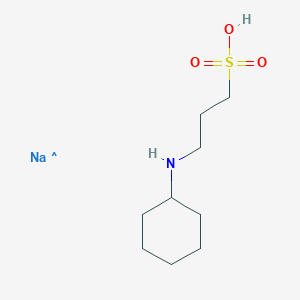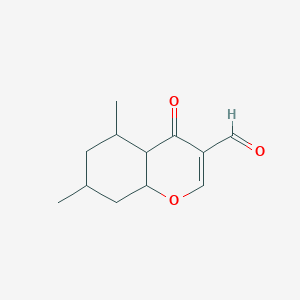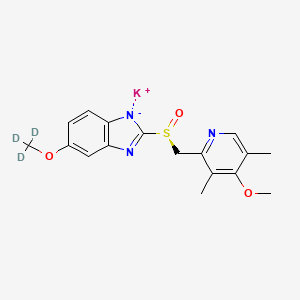
Esomeprazole-d3 (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esomeprazole-d3 (potassium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. It is commonly used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. The deuterated version, Esomeprazole-d3, contains three deuterium atoms, which can enhance the compound’s stability and metabolic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole-d3 (potassium) involves the incorporation of deuterium atoms into the esomeprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Esomeprazole-d3 (potassium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis.
Chemical Reactions Analysis
Types of Reactions
Esomeprazole-d3 (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Common solvents include methanol, ethanol, and acetonitrile.
Major Products
Sulfoxides: Formed through oxidation reactions.
Sulfides: Produced by reduction of the sulfoxide group.
Substituted Benzimidazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Esomeprazole-d3 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of esomeprazole.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and pharmacokinetics.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs in comparison to their non-deuterated counterparts.
Industry: Applied in the pharmaceutical industry to develop more stable and effective formulations of esomeprazole.
Mechanism of Action
This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated acid secretion . The deuterium atoms in Esomeprazole-d3 may enhance the compound’s stability and prolong its duration of action.
Comparison with Similar Compounds
Esomeprazole-d3 (potassium) can be compared to other proton pump inhibitors, such as:
Omeprazole: The racemic mixture of S- and R-enantiomers, with similar efficacy but potentially different pharmacokinetic profiles.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Pantoprazole: Known for its longer duration of action and different metabolic pathways.
Rabeprazole: Exhibits rapid onset of action and different pharmacokinetic properties.
Esomeprazole-d3 (potassium) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated proton pump inhibitors .
Properties
Molecular Formula |
C17H18KN3O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
potassium;2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1/i3D3; |
InChI Key |
FOFFPEFVSRGLOZ-WSIMPSMWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C.[K+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


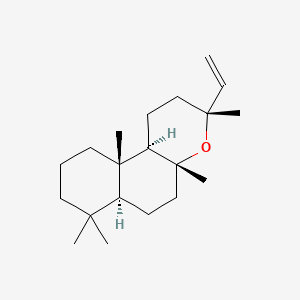
![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)
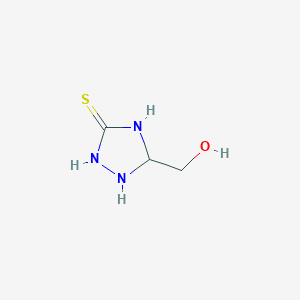
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)
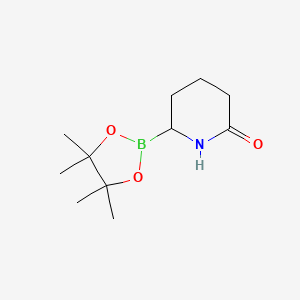

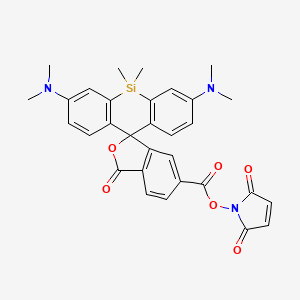
![Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12361652.png)

![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
